molecular formula C17H12BrFN2O B2653868 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one CAS No. 942007-79-6

6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one

Cat. No.: B2653868
CAS No.: 942007-79-6
M. Wt: 359.198
InChI Key: VYGDFNMARUBACB-UHFFFAOYSA-N
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Description

Historical Evolution of Pyridazinone Scaffold Research

The pyridazinone scaffold, characterized by a six-membered ring with two adjacent nitrogen atoms, has undergone significant evolution since its initial synthesis in the mid-20th century. Early research focused on its role as a bioisostere for phenyl and pyridine rings, leveraging its inherent polarity and hydrogen-bonding capabilities. The discovery of minaprine (14 ), a monoamine oxidase inhibitor, marked the first therapeutic application of pyridazinones in the 1980s. By the 2010s, advancements in computational modeling and synthetic chemistry enabled the design of derivatives with enhanced target specificity, such as 3(2H)-pyridazinone-based plant activators and sorafenib-inspired anticancer agents. The 2020s saw the FDA approval of relugolix (24 ) and deucravacitinib (25 ), validating the scaffold’s potential in addressing complex diseases.

Positioning Within Heterocyclic Medicinal Chemistry

Pyridazinones occupy a unique niche among nitrogen-containing heterocycles due to their distinct physicochemical profile. Compared to pyridine (3 ) and pyrimidine (4 ), the pyridazinone ring exhibits a higher dipole moment (3.94 D vs. 2.33 D for pyridine), facilitating π-π stacking interactions with aromatic residues in enzyme binding pockets. This property is critical in the design of kinase inhibitors, where compounds like deucravacitinib (25 ) exploit pyridazinone’s ability to engage tyrosine residues (e.g., Tyr~555~ in HCV NS5B). Additionally, the scaffold’s low basicity (pK~a~ ≈ 2.3) reduces off-target interactions with cytochrome P450 enzymes, enhancing metabolic stability.

Table 1: Comparative Physicochemical Properties of Selected Heterocycles

Heterocycle Dipole Moment (D) pK~a~ Topological Polar Surface Area (Ų)
Pyridazinone (1 ) 3.94 2.3 41.5
Pyridine (3 ) 2.33 5.2 25.7
Pyrimidine (4 ) 2.10 1.3 30.9

Academic Significance of Halogen-Substituted Pyridazinones

Halogen atoms, particularly bromine and fluorine, are strategically incorporated into pyridazinones to optimize electronic effects and van der Waals interactions. For example, the 4-bromophenyl group in 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one enhances lipophilicity (cLog P ≈ 3.8), promoting membrane permeability. Concurrently, the 4-fluorobenzyl substituent engages in halogen bonding with Asp~996~ and Glu~885~ residues in VEGFR-2, as demonstrated in pyridazinone-based diarylurea derivatives. Studies on halogenated analogs, such as compound 32 (MIC = 16 μg mL^−1^ against Staphylococcus aureus), underscore the role of halogens in enhancing antimicrobial potency.

Table 2: Biological Activities of Halogen-Substituted Pyridazinones

Compound Substituents Activity (IC~50~/MIC) Target
32 4-Chlorophenyl 100% growth inhibition Plant pathogens
10h 4-Fluorophenyl MIC = 16 μg mL^−1^ Staphylococcus aureus
8g 3-Bromo-4-fluorophenyl MIC = 16 μg mL^−1^ Candida albicans

Current Research Landscape of Pyridazin-3(2H)-one Derivatives

Recent studies emphasize the dual functionality of pyridazin-3(2H)-one derivatives in agrochemical and pharmaceutical contexts. In agriculture, compounds like 32 activate systemic acquired resistance in plants, offering protection against Pseudomonas syringae without direct antimicrobial action. In oncology, derivatives such as 10l (GI~50~ = 1.66 μM) induce G0–G1 cell cycle arrest and modulate apoptotic genes (p53, Bax). Synthetic innovations, including the SHAFTS method for scaffold prediction and bioisosteric replacement strategies, have expanded the accessibility of structurally diverse analogs.

Table 3: Recent Pyridazin-3(2H)-one Derivatives and Applications

Derivative Structural Features Application Key Finding
17a Diarylurea, 4-fluorobenzyl Anticancer VEGFR-2 inhibition (IC~50~ = 60 nM)
PK150 Thioureido, 3-bromophenyl Antimicrobial MIC = 0.3 μg mL^−1^ (MRSA)
Relugolix Pyridazinone core GnRH receptor antagonism FDA-approved for endometriosis

Properties

IUPAC Name

6-(4-bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2O/c18-14-5-3-13(4-6-14)16-9-10-17(22)21(20-16)11-12-1-7-15(19)8-2-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGDFNMARUBACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 4-fluorobenzylamine.

    Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine.

    Cyclization: The 4-bromophenylhydrazine undergoes cyclization with 4-fluorobenzylamine in the presence of a suitable catalyst to form the pyridazinone ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds in the pyridazinone family exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

A detailed comparison of physicochemical properties, synthetic routes, and bioactivity is provided below.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents (Positions) Key Functional Groups Bioactivity (Receptor Targets) Reference
6-(4-Bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one (Target compound) 6-(4-BrC₆H₄); 2-(4-FC₆H₄CH₂) Bromophenyl, Fluorobenzyl Not explicitly reported (potential FPR ligand)
18a: 2-(4-Bromobenzyl)-4-(3-methoxybenzyl)-6-methyl-pyridazin-3(2H)-one 2-(4-BrC₆H₄CH₂); 4-(3-MeOC₆H₄CH₂); 6-CH₃ Bromobenzyl, Methoxybenzyl, Methyl FPR1/FPR2 agonist (calcium mobilization)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 5-(4-MeOC₆H₄CH₂); N-(4-BrC₆H₄) Methoxybenzyl, Bromophenyl, Acetamide Potent FPR2-specific agonist
6-(4-Fluoro-2-methoxyphenyl)-2-(4-methoxybenzyl)pyridazin-3(2H)-one 6-(4-F-2-MeOC₆H₃); 2-(4-MeOC₆H₄CH₂) Fluoro-methoxyphenyl, Methoxybenzyl Not reported (structural analog)
6-(4-Chloro-2-fluoro-3-phenoxybenzyl)pyridazin-3(2H)-one 6-(Cl, F, PhO-C₆H₃CH₂) Chloro, Fluoro, Phenoxy Not reported (antimicrobial potential)

Key Observations:

Substituent Effects on Bioactivity :

  • Bromophenyl and fluorobenzyl groups (as in the target compound) are associated with enhanced lipophilicity and receptor binding, similar to FPR agonists in .
  • Methoxybenzyl substituents (e.g., in compound 18a and N-(4-Bromophenyl) derivatives) improve FPR2 selectivity due to electron-donating effects .

Synthetic Flexibility :

  • The target compound’s 4-fluorobenzyl group may be introduced via nucleophilic substitution or alkylation, akin to the synthesis of 18a ().
  • Methyl or acetamide side chains (e.g., in compound 18b) are added to modulate solubility and potency .

Pharmacological Gaps: While the target compound shares structural motifs with FPR agonists (), its specific activity remains unverified.

Notes

  • The target compound’s bioactivity is inferred from structurally related FPR ligands but requires experimental validation.
  • Synthetic protocols from and provide a foundational roadmap for derivative synthesis.

Biological Activity

6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features, including the presence of bromine and fluorine substituents, suggest varied interactions with biological targets, making it an interesting compound for further investigation.

The compound's molecular formula is C17H13BrFN3C_{17}H_{13}BrFN_3 with a molecular weight of approximately 358.2 g/mol. Its IUPAC name is 6-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]pyridazin-3-one. The compound can be synthesized through multi-step organic reactions involving condensation and cyclization processes, typically starting from 4-bromobenzaldehyde and 4-fluorobenzylamine.

PropertyValue
Molecular FormulaC17H13BrFN3
Molecular Weight358.2 g/mol
IUPAC Name6-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]pyridazin-3-one
InChIInChI=1S/C17H13BrFN3/c18-14-5-3-13(4-6-14)16-9-10-17(22)21(20-16)20-11-12-1-7-15(19)8-2-12/h1-10H,11H2,(H,20,22)
Canonical SMILESC1=CC(=CC=C1CNC2=NN=C(C=C2)C3=CC=C(C=C3)Br)F

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Compounds in the pyridazinone family often exhibit inhibitory effects on various biological pathways by modulating enzyme activity or receptor signaling. This modulation can lead to significant physiological responses, making them candidates for therapeutic applications.

Biological Activity Studies

Recent studies have explored the pharmacological potential of pyridazinone derivatives, including this compound. For instance:

  • Anticancer Activity : Research has indicated that similar pyridazinones can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. These compounds have shown promising results in preclinical models, particularly against breast cancer cell lines with BRCA mutations .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : The compound's structure may confer antibacterial activity, as seen with other pyridazinone derivatives that have been tested against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study evaluated the effectiveness of a structurally similar pyridazinone in inhibiting PARP enzymes (Poly (ADP-ribose) polymerases), which play a critical role in DNA repair mechanisms. The compound showed IC50 values in the nanomolar range, indicating strong potency against cancer cells with defective DNA repair pathways .

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory potential of pyridazinone derivatives, where compounds exhibited significant inhibition of TNF-alpha production in macrophage cultures, suggesting their utility in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one, and what catalytic systems are optimal for its preparation?

  • Methodological Answer : The synthesis typically involves coupling reactions, such as Negishi cross-coupling, to introduce aryl groups. For example, tri(2-furyl)phosphine-based palladium catalysts have been shown to improve yields in pyridazinone derivatives by reducing steric hindrance during coupling steps . A multi-step protocol may include cyclization of hydrazine derivatives with diketones, followed by alkylation at the N2 position using 4-fluorobenzyl bromide. Characterization via 1^1H-NMR and X-ray crystallography (SHELX refinement) confirms regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are recommended?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and confirm substituent positions using SHELXL for refinement .
  • Spectroscopy :
  • 1^1H/13^13C-NMR to verify aromatic proton environments and alkylation.
  • HRMS (ESI) for molecular ion confirmation.
  • FT-IR to identify carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) .
  • Thermal analysis : DSC/TGA to assess stability during storage.

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :

  • Calcium mobilization assays : Test agonism/antagonism at formyl peptide receptors (e.g., FPR2), as pyridazinone derivatives are known modulators .
  • Kinase inhibition : Use ELISA-based kinase assays (e.g., p38 MAPK) with IC50_{50} determination .
  • Cytotoxicity profiling : MTT assays on cell lines (e.g., HEK293, HeLa) to establish baseline toxicity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) enhance understanding of its reactivity and target interactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier molecular orbitals (FMOs). A narrow HOMO-LUMO gap (<3 eV) suggests high reactivity, while electrophilicity index (ω > 1.5 eV) correlates with bioactivity .
  • Molecular Docking : Dock into SARS-CoV-2 main protease (PDB: 6LU7) using AutoDock Vina. Pyridazinone’s carbonyl group may form hydrogen bonds with catalytic dyad (His41/Cys145), with binding energies < −7 kcal/mol indicating strong inhibition .
  • NBO Analysis : Identify stabilizing interactions (e.g., LP(O) → σ*(C-Br)) to explain substituent effects .

Q. What structural modifications improve target selectivity or mitigate off-target effects in related pyridazinones?

  • Methodological Answer :

  • Substituent Effects :
PositionModificationImpact
N24-FluorobenzylEnhances FPR2 selectivity over FPR1
C64-BromophenylIncreases lipophilicity (logP ~2.6) and membrane permeability
C5Methyl/ClReduces metabolic clearance (CYP3A4 inhibition)
  • Bioisosteric Replacement : Replace bromine with trifluoromethyl to balance potency and solubility .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Re-evaluate Force Fields : Adjust docking parameters (e.g., solvation models) to better mimic physiological conditions.
  • Validate Conformers : Use molecular dynamics (MD) simulations (100 ns) to assess ligand-protein stability.
  • Experimental Triangulation : Cross-validate with SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What strategies optimize yield and purity during large-scale synthesis for in vivo studies?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos systems for coupling efficiency.
  • Purification : Use flash chromatography (SiO2_2, hexane/EtOAc gradient) followed by recrystallization (MeOH/H2_2O) to achieve >95% purity.
  • Process Analytics : In-line PAT (process analytical technology) monitors reaction progression via FT-IR .

Q. How do researchers evaluate the environmental or metabolic stability of this compound?

  • Methodological Answer :

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for dehalogenation (Br → OH) or glucuronidation .
  • Photostability : Expose to UV light (λ = 254 nm) and track degradation by HPLC. Bromophenyl groups may increase susceptibility to radical cleavage .

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